molecular formula C8H7BrINO B13663165 5-Bromo-2-iodo-3-methylbenzamide

5-Bromo-2-iodo-3-methylbenzamide

Cat. No.: B13663165
M. Wt: 339.96 g/mol
InChI Key: KAPBOEGSEQXQBP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-methylbenzamide: is an organic compound with the molecular formula C8H7BrINO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of 3-methylbenzamide. The process may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Iodination: Using iodine or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine, which are good leaving groups.

    Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction Products: Amines or alcohols, depending on the reduction conditions.

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-3-methylbenzamide is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-methylbenzamide largely depends on its chemical reactivity. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species.

Comparison with Similar Compounds

    5-Bromo-2-iodopyrimidine: Another compound with both bromine and iodine substituents, used in selective palladium-catalyzed cross-coupling reactions.

    2-Bromo-3-iodotoluene: Similar structure but with a toluene backbone instead of benzamide.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

5-bromo-2-iodo-3-methylbenzamide

InChI

InChI=1S/C8H7BrINO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

KAPBOEGSEQXQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)N)Br

Origin of Product

United States

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